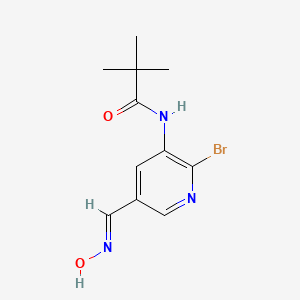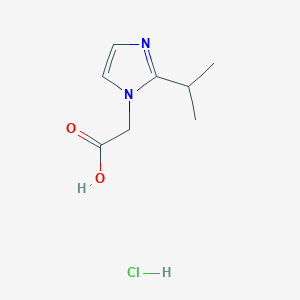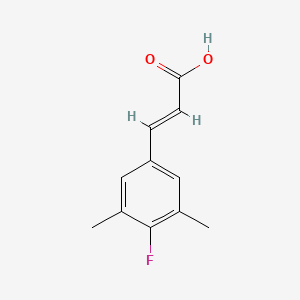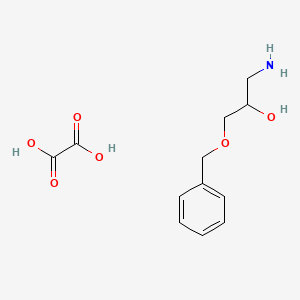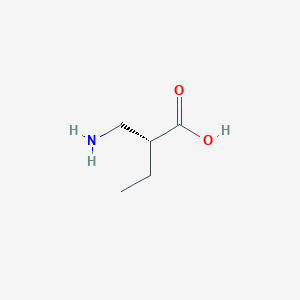
(R)-2-aminomethyl butyric acid
Descripción general
Descripción
“®-2-aminomethyl butyric acid” is a derivative of butyric acid . Butyric acid, also known under the systematic name butanoic acid, is a straight-chain alkyl carboxylic acid . It is a short chain saturated fatty acid found in the form of esters in animal fats and plant oils . It is also a product made exclusively by churning the cream which has been separated from warm milk .
Synthesis Analysis
Butyric acid is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis involves an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis
The molecular formula of butyric acid is C3H7COOH . It is a typical carboxylic acid that reacts with bases and affects many metals .Chemical Reactions Analysis
Butyric acid is capable of altering host gene expression, partly due to their histone deacetylase inhibitor activity . At lower concentrations, it also causes accumulation of TH mRNA and protein, indicative of increased cell capacity to produce catecholamines .Physical And Chemical Properties Analysis
Butyric acid is a colorless liquid with an unpleasant odor, similar to vomit or body odor . It has a density of 0.9528 g/cm3 at 25 °C, a melting point of -5.1 °C, and a boiling point of 163.75 °C .Aplicaciones Científicas De Investigación
Poultry Nutrition
Butyric acid, a type of short-chain fatty acid (SCFA), is generated at millimolar levels in the bird cecum, which is the major site for microbial fermentation of unabsorbed starch . It has been found to have many beneficial effects on poultry health, performance, and egg quality when used in their diet . It is most efficacious against pathogenic bacteria such as Salmonella spp. and Escherichia coli, and stimulates the population of beneficial gut bacteria .
Gut Health
Butyric acid is a primary energy source for colonocytes and augments the differentiation and maturation of the intestinal cells . It can improve epithelial cell development and is also thought to effectively preserve cell viability and enhance enterocyte turnover, which may improve intestinal recovery .
Nutrient Utilization
Butyric acid enhances gut health thereby increasing nutrient digestibility . This leads to improved growth performance and immunity among birds .
Osteoporosis
The impacts of butyric acid on osteoporosis have been noted . However, more research is needed to fully understand its potential benefits and mechanisms of action in this area.
Neurological Conditions
Butyric acid has potential applications in the treatment of certain neurological conditions . More research is needed to explore these potential benefits and how they can be best utilized.
Metabolic Disorders
Butyric acid may also have potential benefits in the treatment of certain metabolic disorders . Further research is needed to fully understand these potential benefits and how they can be best utilized.
Mecanismo De Acción
Target of Action
The primary targets of ®-2-aminomethyl butyric acid, also known as (2R)-2-(aminomethyl)butanoic acid, are the cells in the gastrointestinal tract and peripheral tissues . This compound is produced endogenously in the body through the microbial fermentation of dietary fibers in the colon . It plays a significant role in the immune homeostasis of the colonic mucosa .
Mode of Action
®-2-aminomethyl butyric acid interacts with its targets in multiple ways. It acts as an agonist of free-fatty acid receptors, an inhibitor of pro-inflammatory pathways, an epigenetic modulating agent, and serves as an energy source . It also influences the microbiota residing in the gastrointestinal tract due to its bacteriostatic properties . Furthermore, it inhibits histone deacetylase, which plays a crucial role in the epigenetic regulation of gene expression .
Biochemical Pathways
The biochemical pathways of ®-2-aminomethyl butyric acid involve the fermentation of dietary fibers in the colon, leading to its production . It is part of the short-chain fatty acids (SCFAs), which also include acetic, propionic, and valeric acid . The functionality of these SCFAs facilitates catalytic upgrading to a broad range of compounds including aldehydes, esters, ketones, alcohols, alkanes, alkenes, and olefins .
Pharmacokinetics
The pharmacokinetics of ®-2-aminomethyl butyric acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which are significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of ®-2-aminomethyl butyric acid’s action are diverse. It contributes to cell proliferation, indicating a faster renewal of necrotic areas . It also suppresses tumor growth by inducing cytotoxic granzyme B+, interferon (IFN)-γ+, and tumor necrosis factor (TNF)-α+ CD8+ T cells . Furthermore, it has been implicated in down-regulating bacteria virulence .
Action Environment
The action of ®-2-aminomethyl butyric acid is influenced by environmental factors such as the composition of the diet and the health status of the individual . Its efficacy and stability can be affected by the pH conditions and the diversity of cell types encountered throughout the gastrointestinal tract .
Safety and Hazards
Direcciones Futuras
There is ongoing research into the benefits of butyric acid and its potential applications. For example, researchers are looking at the potential that butyric acid has for improving gut health . There are also studies on the influence of butyric acid+inulin supplements on gut microbiota changes caused by H. pylori eradication therapy .
Propiedades
IUPAC Name |
(2R)-2-(aminomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
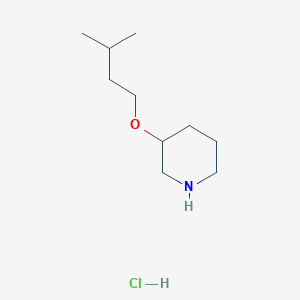
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
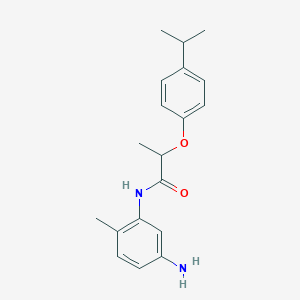
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
